3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile

Catalog No.
S14662588
CAS No.
M.F
C38H22N4
M. Wt
534.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dic...

Product Name

3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile

IUPAC Name

5-[3,5-di(carbazol-9-yl)phenyl]benzene-1,3-dicarbonitrile

Molecular Formula

C38H22N4

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C38H22N4/c39-23-25-17-26(24-40)19-27(18-25)28-20-29(41-35-13-5-1-9-31(35)32-10-2-6-14-36(32)41)22-30(21-28)42-37-15-7-3-11-33(37)34-12-4-8-16-38(34)42/h1-22H

InChI Key

AGNGQJPZMQTGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C5=CC(=CC(=C5)C#N)C#N)N6C7=CC=CC=C7C8=CC=CC=C86

3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile is an organic compound notable for its potential applications in electronic and optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). This compound features a biphenyl core with two carbazole moieties and dicarbonitrile functional groups, which contribute to its unique electronic properties. The molecular formula is C38H22N4C_{38}H_{22}N_{4} and it has a molecular weight of approximately 578.59 g/mol. The compound exhibits significant photoluminescence and is characterized by its ability to facilitate charge transport, making it a suitable candidate for advanced materials in organic electronics .

The chemical reactivity of 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile primarily involves electrophilic substitution reactions due to the electron-rich nature of the carbazole units. These reactions can modify the electronic properties of the compound and enhance its performance in OLED applications. Additionally, the presence of cyano groups (-CN) allows for potential nucleophilic attacks, enabling further functionalization of the molecule .

The synthesis of 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of Carbazole Moieties: Carbazole can be synthesized through cyclization reactions involving phenyl derivatives and nitrogen sources.
  • Biphenyl Core Construction: The biphenyl structure can be formed via cross-coupling reactions such as Suzuki or Stille coupling.
  • Introduction of Dicarbonitrile Groups: The cyano groups are usually introduced through nucleophilic substitution reactions on halogenated precursors.

These steps require careful control of reaction conditions to achieve high yields and purity of the final product .

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenylSimilar biphenyl structure; lacks dicarbonitrile groupsOLEDs4,4'-Bis(carbazole)Enhanced electron transport; no cyano groupsOLEDs2-(Carbazol-9-yl)-phenolHydroxyl functional group; different electronic propertiesSensors

The presence of dicarbonitrile groups in 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile distinguishes it from these compounds by enhancing its electron-withdrawing capacity and potentially improving its photophysical properties compared to others lacking such functionalization .

Interaction studies involving 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile often focus on its compatibility with other materials used in OLEDs and photovoltaic devices. These studies assess how well the compound interacts with various electron acceptors and donors, as well as its stability under operational conditions. Understanding these interactions is crucial for optimizing device performance and longevity .

XLogP3

9.1

Hydrogen Bond Acceptor Count

2

Exact Mass

534.18444672 g/mol

Monoisotopic Mass

534.18444672 g/mol

Heavy Atom Count

42

Dates

Modify: 2024-08-10

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